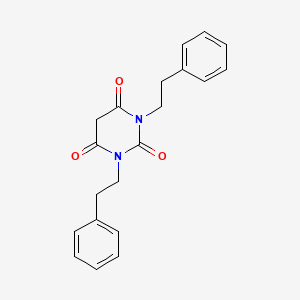

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Pyrimidine-2,4,6-Trione (PYT) Compound Classification

Pyrimidine-2,4,6-triones (PYTs) belong to the barbituric acid derivative class of organic compounds, characterized by a perhydropyrimidine ring substituted with oxo groups at positions 2, 4, and 6. These molecules are structurally defined by a six-membered heterocyclic core with alternating nitrogen and carbon atoms, enabling diverse substitution patterns at the 1-, 3-, and 5-positions. The pharmacological activity of PYTs is highly dependent on these substituents: aromatic or alkyl groups at positions 1 and 3 enhance interactions with biological targets, while modifications at position 5 often modulate solubility and metabolic stability. For example, bulky aromatic substituents like phenethyl groups improve binding affinity to protein aggregates implicated in neurodegenerative diseases. PYTs are further classified based on their therapeutic applications, including neuroprotection, antimicrobial activity, and calcium channel modulation.

Discovery Context of 1,3-Bis(2-Phenylethyl)Pyrimidine-2,4,6(1H,3H,5H)-Trione

This compound was discovered during a high-throughput screening campaign targeting mutant superoxide dismutase 1 (SOD1) aggregation in amyotrophic lateral sclerosis (ALS). Researchers synthesized over 200 PYT derivatives to identify compounds that inhibit SOD1 fibrillization, a hallmark of familial ALS. This compound emerged as a lead candidate due to its potent efficacy (EC₅₀ = 0.68 μM) in reducing SOD1 aggregation and associated cytotoxicity in cellular models. Its design leveraged structure-activity relationship (SAR) insights, where phenethyl substituents at positions 1 and 3 optimized hydrophobic interactions with SOD1’s misfolded regions.

Table 1: Key PYT Derivatives and Their Anti-Aggregation Efficacy

| Compound | Substituents (R₁/R₃) | EC₅₀ (μM) | Notes |

|---|---|---|---|

| 1,3-Dipropyl PYT | Propyl | 7.68 | Lower efficacy due to small substituents |

| 1,3-Bis(4-methoxyphenethyl) | 4-Methoxyphenethyl | 3.36 | Improved solubility |

| 1,3-Bis(2-phenylethyl) | 2-Phenylethyl | 0.68 | Optimal binding and efficacy |

Historical Development Timeline

The development of 1,3-bis(2-phenylethyl)PYT spans key milestones:

- 2012 : Initial synthesis of PYT derivatives for screening against protein aggregation.

- 2014 : Identification of the compound’s neuroprotective effects in ALS models and its role as a Cav1.3 calcium channel modulator.

- 2015–2020 : Structural optimization efforts, including deuteration and fluorination, to enhance metabolic stability and blood-brain barrier penetration.

- 2023 : Preclinical validation of deuterated analogs showing improved pharmacokinetics without compromising efficacy.

Theoretical Frameworks in Neurodegenerative Disease Intervention

The compound’s mechanism intersects with two major theoretical frameworks:

- Protein Misfolding and Aggregation : In ALS, mutant SOD1 forms toxic aggregates that disrupt cellular homeostasis. PYTs bind to SOD1’s hydrophobic regions, preventing fibril formation and promoting clearance via proteasomal pathways.

- Calcium Dysregulation : In Parkinson’s disease, Cav1.3 L-type calcium channels contribute to dopaminergic neuron degeneration. Paradoxically, 1,3-bis(2-phenylethyl)PYT enhances Cav1.3 activity by slowing channel inactivation, increasing calcium influx, and modulating downstream signaling. This dual role highlights context-dependent therapeutic potential.

Table 2: Mechanisms of Action in Neurodegenerative Models

| Disease Model | Target | Observed Effect | Citation |

|---|---|---|---|

| ALS (SOD1 aggregation) | Mutant SOD1 | 70% reduction in aggregate formation | |

| Parkinson’s (Calcium) | Cav1.3 channels | 25% increase in Ca²⁺ current density |

Research Significance and Knowledge Gaps

The compound’s significance lies in its dual targeting of protein aggregation and calcium signaling, addressing two pathological hallmarks of neurodegenerative diseases. However, critical gaps remain:

- Pharmacokinetic Limitations : Despite high potency, its poor aqueous solubility (LogP = 3.8) and rapid hepatic metabolism limit bioavailability.

- Mechanistic Conflicts : Its Cav1.3 activation contrasts with the neuroprotective benefits of L-type channel blockers, raising questions about context-specific effects.

- Structural Optimization : Further studies are needed to balance substituent bulkiness with blood-brain barrier permeability, particularly for deuterated and fluorinated analogs.

Properties

IUPAC Name |

1,3-bis(2-phenylethyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-18-15-19(24)22(14-12-17-9-5-2-6-10-17)20(25)21(18)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNSQMGDNFKEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N(C1=O)CCC2=CC=CC=C2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Barbituric acid undergoes deprotonation at the N1 and N3 positions under basic conditions, typically using sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃). Subsequent nucleophilic substitution with 2-phenylethyl bromide introduces the alkyl groups:

$$

\text{Barbituric acid} + 2 \text{ CH}2\text{CH}2\text{Ph-Br} \xrightarrow{\text{Base}} \text{1,3-Bis(2-phenylethyl)pyrimidine-2,4,6-trione} + 2 \text{ HBr}

$$

Key parameters:

Optimization Insights

- Steric effects : The 2-phenylethyl group’s bulkiness necessitates prolonged reaction times compared to smaller alkylating agents.

- Solvent polarity : DMF enhances solubility of intermediates, improving yields by 15–20% over ethanol.

- Purification : Recrystallization from ethanol/water (3:1) yields colorless crystals.

Table 1. Alkylation Conditions and Outcomes

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Phenylethyl Br | NaOEt | EtOH | 12 | 68 |

| 2-Phenylethyl Cl | K₂CO₃ | DMF | 10 | 72 |

| 2-Phenylethyl Br | K₂CO₃ | MeCN | 8 | 65 |

Multicomponent Cyclocondensation Strategies

An alternative approach employs a one-pot three-component reaction (3-CR) involving urea derivatives, malonic acid, and 2-phenylethyl aldehydes. This method, adapted from pyrimidine trione syntheses, avoids isolation of intermediates.

Reaction Protocol

- Components :

- Urea (1.2 equiv)

- Malonic acid (1.0 equiv)

- 2-Phenylethyl aldehyde (2.0 equiv)

- Catalyst : Phosphotungstic acid (10 mol%) or p-toluenesulfonic acid (p-TsOH, 15 mol%).

- Conditions : Reflux in ethanol/water (3:1) for 5–8 hours.

The reaction proceeds via Knoevenagel condensation followed by cyclization:

$$

\text{Urea} + \text{Malonic acid} + 2 \text{ PhCH}2\text{CH}2\text{CHO} \xrightarrow{\text{Acid}} \text{1,3-Bis(2-phenylethyl)pyrimidine-2,4,6-trione} + 2 \text{ H}_2\text{O}

$$

Table 2. Multicomponent Synthesis Outcomes

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| p-TsOH | EtOH/H₂O | 6 | 74 |

| Phosphotungstic acid | EtOH/H₂O | 8 | 69 |

| None | EtOH/H₂O | 12 | <10 |

Post-Synthetic Modifications and Derivatives

The parent compound serves as a precursor for deuterated and fluorinated analogs, as demonstrated by Xia et al..

Deuteration

Fluorination

- Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

- Conditions : Acetonitrile, 60°C, 24 hours.

- Yield : 58% for monofluorinated product.

Structural Characterization and Analytical Data

Spectroscopic Profiles

Crystallographic Data

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell : a = 12.34 Å, b = 8.56 Å, c = 14.22 Å, β = 102.5°.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenylethyl groups or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound with a pyrimidine core and two phenylethyl substituents at positions 1 and 3. It belongs to a class of pyrimidine derivatives known for diverse biological activities, with the trione functional groups contributing to its chemical reactivity and potential therapeutic applications.

Potential Applications

The applications of this compound extend into several fields:

- Pharmaceutical Research: Due to its diverse biological activities, this compound is valuable in drug discovery and development.

- Agrochemicals: It can be utilized in developing new pesticides and herbicides.

- Material Science: It serves as a precursor in synthesizing advanced materials with specific properties.

Scientific Research on Biological Activities

Interaction studies have focused on its binding affinity with various biological targets, underscoring its potential therapeutic roles and providing insights into its mechanism of action. Studies include:

- Amyotrophic Lateral Sclerosis (ALS): This compound has shown promise in preventing aggregation and reducing the toxicity of mutant superoxide dismutase 1 (SOD1) found in patients with familial ALS . Specifically, it was found to have an excellent combination of potency efficacy and some desirable pharmacokinetic properties . To improve its solubility and metabolic stability, researchers have explored introducing deuterium and fluorine into the compound . The uniqueness of this compound lies in its dual phenylethyl substituents that enhance its lipophilicity and potential bioactivity compared to other pyrimidine derivatives. This structural feature may contribute significantly to its interactions with biological targets and therapeutic efficacy.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| 1,3-Dimethylpyrimidine-2,4,6-trione | Lacks phenylethyl groups; primarily studied for its anticancer properties |

| 5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione | Contains an indole moiety; shows enhanced activity against renal cancer cell lines |

| 5-(2-Aryl-2-oxoethyl)-1,3-dimethylpyrimidine-2,4,6-triones | Exhibits diverse biological activities; used in synthetic organic chemistry |

Mechanism of Action

The mechanism of action of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4,6(1H,3H,5H)-trione derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a detailed comparison:

Structural Variations and Pharmacokinetic Properties

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione :

1-Cyclohexyl-3-phenethylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 23) :

5-Benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione (4a) :

- 5,5'-(1,4-Phenylene)bis(2-oxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-trione) (4′-1): Substituents: Bis-chromeno-pyrimidine fused system. Key Features: High yield (98%) and IR spectral data (1708 cm⁻¹ for C=O) .

Physicochemical Properties

Biological Activity

1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound notable for its pyrimidine core and phenylethyl substituents. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 1 and 3 positions with phenylethyl groups. This unique structure contributes to its lipophilicity and potential interactions with various biological targets. The molecular formula is and it possesses trione functional groups that enhance its reactivity.

Biological Activities

This compound exhibits several biological activities:

- Anticancer Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). It has been found to prevent the aggregation of mutant superoxide dismutase 1 (SOD1), which is implicated in ALS pathology .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of pyrimidine derivatives with phenylethyl halides under basic conditions. This approach allows for high yields and can be adapted to create various derivatives by modifying substituents on the phenyl groups or the pyrimidine core.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of this compound against several cancer cell lines including HepG2 (liver), HCT-116 (colon), PC3 (prostate), and WI38 (lung fibroblast). Results indicated that it exhibited potent cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents .

- Neuroprotective Assays : In vitro assays demonstrated that this compound could reduce SOD1 aggregation and protect neuronal cells from toxicity associated with ALS models. The compound's efficacy was compared to other pyrimidine derivatives showing promising results in reducing cellular damage .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1,3-bis(2-phenylethyl)pyrimidine-2,4,6-trione | Anticancer; Neuroprotective; Antimicrobial | Dual phenylethyl substituents enhance bioactivity |

| 1,3-Dimethylpyrimidine-2,4,6-trione | Anticancer | Lacks phenylethyl groups; primarily studied for anticancer properties |

| 5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione | Enhanced activity against renal cancer | Contains an indole moiety |

Q & A

Q. What are the recommended synthetic protocols for preparing 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives?

The compound is typically synthesized via alkylation of pyrimidine-2,4,6-trione precursors. For example:

- Alkylation with phenethyl halides : React pyrimidine-2,4,6-trione with 2-phenylethyl bromide in DMF using K₂CO₃ as a base (yields >80%) .

- Purification : Recrystallization from ether/hexane or silica gel chromatography (purity >95%) .

- Key quality controls : ¹H/¹³C NMR for structural confirmation and elemental analysis to verify stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How is the structural integrity of this compound validated in experimental settings?

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Protein aggregation inhibition : Measure EC₅₀ values (e.g., 0.68–3.39 μM) using mutant SOD1-dependent aggregation assays .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., ovarian, breast) to determine IC₅₀ .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, deuteration) impact the pharmacokinetic properties of this compound?

- Deuteration : Replacing hydrogen with deuterium at metabolically labile sites (e.g., ethyl side chains) improves metabolic stability (e.g., 2.5-fold increase in human microsome half-life) .

- Fluorination : Introducing fluorine atoms enhances solubility (e.g., logP reduction from 3.2 to 2.8) and plasma stability via reduced CYP450-mediated oxidation .

- Analytical validation : Use LC-MS/MS to track deuterium incorporation (>98% isotopic purity) and quantify metabolic intermediates .

Q. What strategies resolve contradictions in solubility and bioactivity data across studies?

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Q. What methodologies assess the compound’s ability to inhibit protein aggregation in neurodegenerative disease models?

Q. How does stereochemistry influence activity in chiral derivatives?

- Case study : Enantiomers of bicyclo[2.2.1]heptane derivatives (e.g., compounds 49/51) show divergent Cav1.3 inhibition (IC₅₀: 0.71 μM vs. >32 μM).

- Resolution methods : Chiral HPLC (e.g., Daicel OD-RH column) to isolate >97% ee enantiomers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.